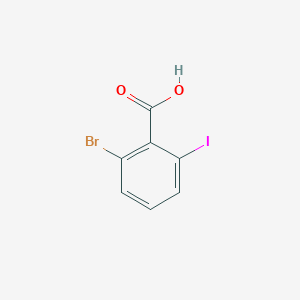

2-Bromo-6-iodobenzoic acid

Description

Significance of Aryl Halides in Organic Synthesis

Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are of fundamental importance in the field of organic synthesis. acs.orguni-muenchen.de Their significance lies in their ability to serve as versatile precursors for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of molecular construction. uni-muenchen.deguidechem.com This reactivity makes them indispensable intermediates in the synthesis of a vast range of organic molecules, including pharmaceuticals, dyes, polymers, and agrochemicals. guidechem.com

One of the most prominent roles of aryl halides is as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. uni-muenchen.de Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings rely heavily on aryl halides to create new bonds with a high degree of control and efficiency. acs.org The reactivity of the aryl halide in these transformations is dependent on the identity of the halogen, with the general trend being I > Br > Cl > F. acs.org This differential reactivity allows for selective, sequential reactions on polyhalogenated aromatic compounds.

Beyond cross-coupling, aryl halides are also used in the formation of organometallic reagents, such as Grignard and organolithium reagents, which are powerful nucleophiles for forming new carbon-carbon bonds. acs.org Additionally, they can undergo nucleophilic aromatic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups. amazonaws.com The broad utility and tunable reactivity of aryl halides have cemented their status as one of the most important classes of functional groups in the toolbox of synthetic organic chemists. acs.orgguidechem.com

Academic Relevance of 2-Bromo-6-iodobenzoic Acid

This compound is a dihalogenated benzoic acid that has garnered significant interest in academic research due to its utility as a specialized building block in organic synthesis. Its academic relevance stems from the distinct reactivity of its two different halogen substituents, bromine and iodine, which are positioned ortho to the carboxylic acid group. This unique substitution pattern allows for regioselective functionalization, making it a valuable starting material for the synthesis of complex, sterically hindered, and highly substituted aromatic compounds.

The primary academic interest in this compound lies in its application in sequential, site-selective cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond in many catalytic cycles, particularly in palladium-catalyzed reactions. acs.org This reactivity difference enables chemists to selectively transform the iodo-substituent while leaving the bromo-substituent intact for a subsequent, different coupling reaction. This strategic, stepwise approach is crucial for the controlled assembly of intricate molecular frameworks that would be challenging to construct using other methods.

Research has demonstrated the use of this compound as a key intermediate in the total synthesis of bioactive natural products and their analogs. For instance, it has been employed in the synthesis of diaryl acetylenes, which are being investigated for their potential as antiproliferative agents and inhibitors of hypoxia-inducible factor-1 (HIF-1). nih.govrsc.org It also served as a critical starting material in the total synthesis of selaginpulvilin D, a natural product exhibiting potent phosphodiesterase-4 inhibitory activity. acs.org Furthermore, its utility has been highlighted in the preparation of precursors for PARP-1 inhibitors, demonstrating its relevance in medicinal chemistry research. google.com

The synthesis of this compound itself has been a subject of academic investigation, with methods being developed to achieve its efficient preparation from simpler precursors like 2-bromobenzoic acid. uni-muenchen.deamazonaws.com These synthetic studies are important for ensuring the availability of this specialized reagent for further research applications.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1022128-96-6 | guidechem.com |

| Molecular Formula | C₇H₄BrIO₂ | rsc.org |

| Molecular Weight | 326.91 g/mol | rsc.org |

| Appearance | Colorless to off-white solid | guidechem.comamazonaws.com |

| Exact Mass | 324.8367 | rsc.org |

Table 2: Example Synthesis of this compound

| Step | Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Bromobenzoic acid | N-Iodosuccinimide (NIS), Palladium(II) acetate (B1210297) | Dimethylformamide (DMF), 100 °C, 12 hours | This compound | 90% | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQGEYMPMWQTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698491 | |

| Record name | 2-Bromo-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-96-6 | |

| Record name | 2-Bromo-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Iodobenzoic Acid and Its Derivatives

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in constructing complex aromatic molecules. For 2-bromo-6-iodobenzoic acid, this involves the specific introduction of bromine, iodine, and a carboxyl group at the 2, 6, and 1 positions, respectively. Key strategies include direct halogenation under controlled conditions and the use of directing groups to orchestrate the substitution pattern.

Bromination and Iodination Protocols

Direct halogenation of a benzoic acid precursor to achieve a 2,6-dihalo pattern is challenging. The carboxylic acid group is a deactivating and meta-directing group for electrophilic aromatic substitution, while halogens are deactivating but ortho-, para-directing. This conflict in directing effects makes simple electrophilic halogenation an unlikely route to the desired product.

However, modern transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation. For instance, iridium-catalyzed C-H activation allows for the ortho-iodination of benzoic acids. acs.org While this typically yields mono-iodinated products, it is possible to obtain di-iodinated products by adjusting reaction conditions, such as catalyst loading and the amount of the iodinating agent (N-iodosuccinimide, NIS). acs.org Similarly, palladium-catalyzed reactions have been developed for the meta-bromination of benzoic acid derivatives, utilizing a directing group to control the position of the incoming bromine. nih.govrsc.org

A plausible, though not directly reported, protocol for forming a 2,6-dihalo-substituted benzoic acid could involve a sequential catalytic approach. For example, an initial ortho-iodination of a suitable benzoic acid precursor could be followed by a second, directed ortho-bromination, or vice-versa. The success of such a strategy would depend heavily on the directing power of the substituents at each stage and the steric hindrance involved.

Table 1: Conditions for Catalytic Ortho-Iodination of Benzoic Acid This table is illustrative of conditions for mono-iodination, which could be adapted for di-substitution.

| Catalyst System | Iodine Source | Solvent | Temperature | Yield (Mono-iodinated) |

| [Cp*IrCl₂]₂ | N-Iodosuccinimide (NIS) | HFIP | 25-65 °C | High |

| Pd(OAc)₂ | IOAc | Not specified | 100 °C | Good |

Data adapted from studies on ortho-iodination of benzoic acids. acs.org

Directed Ortho-Metalation and Carboxylation Routes

Directed ortho-metalation (DoM) is a highly effective and regioselective strategy for functionalizing aromatic rings. chegg.comchegg.comacs.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile.

A logical and powerful route to this compound is the DoM of a 1,3-dihalosubstituted precursor, 1-bromo-3-iodobenzene. In this scenario, lithiation is expected to occur at the C-2 position, which is sterically accessible and activated by both flanking halogen atoms. Subsequent quenching of the 2-lithio-1-bromo-3-iodobenzene intermediate with carbon dioxide (CO₂) would introduce the carboxylic acid group at the desired position, yielding the final product.

The general steps for this pathway are:

Metalation: 1-bromo-3-iodobenzene is treated with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (THF).

Carboxylation: The resulting aryllithium species is reacted with solid carbon dioxide (dry ice) or a stream of CO₂ gas.

Acidification: An acidic workup protonates the carboxylate salt to yield the final this compound.

This strategy offers excellent regiocontrol, as the lithiation site is precisely determined by the positions of the existing halogen substituents.

Precursor Compounds and Transformation Pathways

Building the target molecule from readily available precursors through reliable chemical transformations is a cornerstone of synthetic chemistry. Pathways involving substituted iodobenzoic acids and rearrangements like the Curtius rearrangement are notable in the synthesis of this compound and its derivatives.

Synthesis from Substituted Iodobenzoic Acids

This reaction is central to a plausible pathway for synthesizing this compound, starting from a suitably substituted anthranilic acid (2-aminobenzoic acid) derivative. The most direct precursor would be 2-amino-6-bromobenzoic acid .

The synthesis would proceed via the following steps:

Diazotization: The amino group of 2-amino-6-bromobenzoic acid is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).

Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion displaces the diazonium group (N₂), which is released as nitrogen gas, to form this compound. study.com

This method is advantageous because the Sandmeyer reaction is generally high-yielding and tolerates a variety of functional groups on the aromatic ring. The starting material, 2-amino-6-bromobenzoic acid, can be prepared through established methods.

Table 2: Representative Sandmeyer Reaction for Aryl Iodide Synthesis

| Starting Material | Reagents | Temperature | Key Intermediate |

| 2-Aminobenzoic acid derivative | 1. NaNO₂, HCl | 0-5 °C | Aryl diazonium salt |

| 2. KI | Room Temp to 80 °C |

This table illustrates a general procedure for the synthesis of an aryl iodide from an arylamine. chemistry-online.com

Curtius Rearrangement in Related Syntheses

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which can then be converted into a primary amine. chegg.com This reaction provides an indirect route to synthesize derivatives or precursors related to this compound, particularly the corresponding aniline (B41778) derivative, 2-bromo-6-iodoaniline (B79515).

If this compound is the starting material, it can be converted to its corresponding amine via the following sequence:

Acyl Azide Formation: The carboxylic acid is first converted to an activated derivative (like an acyl chloride or mixed anhydride), which is then reacted with an azide source (e.g., sodium azide) to form the acyl azide.

Rearrangement: The acyl azide is gently heated, causing it to lose nitrogen gas and rearrange to form an isocyanate.

Hydrolysis: The isocyanate is then hydrolyzed with water and acid to yield the primary amine, 2-bromo-6-iodoaniline, with the release of carbon dioxide.

This transformation is significant because the resulting 2-bromo-6-iodoaniline can be a valuable intermediate for further functionalization or for incorporation into more complex molecules, such as pharmaceuticals or materials.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and use safer materials. These principles can be applied to the synthesis of this compound.

One key area of focus is the use of safer solvents and reagents. For halogenation reactions, traditional methods often use hazardous solvents and reagents. Green alternatives include the use of water as a solvent and safer halogenating agents. For example, the synthesis of 2-iodosobenzoic acid (IBA), a derivative of 2-iodobenzoic acid, can be achieved using Oxone® (a triple salt of potassium peroxymonosulfate) as a green oxidant in water under mild conditions. mdpi.com This approach avoids the use of harsher oxidants and organic solvents.

Catalysis is a cornerstone of green chemistry. The use of transition metal catalysts, such as iridium or palladium for C-H activation, allows reactions to proceed under milder conditions and with higher selectivity, reducing the formation of byproducts and energy consumption. acs.orgresearchgate.net Developing recyclable catalysts would further enhance the sustainability of these processes.

Electrochemical methods also represent a promising green strategy. For instance, the electrocarboxylation of aryl halides using CO₂ has been demonstrated as an eco-friendly route for synthesizing carboxylic acids. mdpi.com Applying this to a precursor like 1-bromo-3-iodobenzene could offer a pathway that utilizes CO₂ as a renewable C1 feedstock and avoids stoichiometric organometallic reagents.

By integrating catalytic methods, using aqueous media where possible, and exploring electrochemical routes, the synthesis of this compound can be made more sustainable and environmentally friendly. mdpi.comnih.govresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Iodobenzoic Acid

Halogen Reactivity and Leaving Group Capabilities

The reactivity of the two halogen substituents in 2-bromo-6-iodobenzoic acid is markedly different, a feature that is central to its synthetic utility. The capacity of a halogen to function as a leaving group in substitution and coupling reactions is inversely related to the strength of the carbon-halogen bond and the basicity of the resulting halide anion. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departing. youtube.commasterorganicchemistry.com

The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This difference in bond strength means that less energy is required to cleave the C-I bond, making the iodine atom more susceptible to displacement. Furthermore, the iodide ion (I⁻) is a larger, more polarizable, and weaker base than the bromide ion (Br⁻), making it a more stable species in solution and, therefore, a superior leaving group. youtube.comwikipedia.org This differential reactivity allows for selective chemical transformations at the C-I position while leaving the C-Br bond intact for subsequent reactions.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | Carbon-Iodine (C-I) | Carbon-Bromine (C-Br) |

|---|---|---|

| Average Bond Energy (kJ/mol) | ~240 | ~280 |

| Conjugate Acid pKa (HX) | ~ -10 (HI) | ~ -9 (HBr) |

| Leaving Group Ability | Excellent | Good |

This table provides generalized data to illustrate the fundamental chemical principles governing the differential reactivity.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The benzene (B151609) ring of this compound is substituted with three groups: a bromine atom, an iodine atom, and a carboxylic acid group. All three of these substituents are deactivating, meaning they withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.com

The carboxylic acid group is a meta-directing deactivator, while the halogen atoms are ortho-, para-directing deactivators. The combined effect of these three deactivating groups renders the aromatic ring significantly electron-poor and sterically hindered, making further electrophilic substitution reactions on the ring challenging to achieve under standard conditions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. byjus.com This type of reaction is facilitated by the presence of electron-withdrawing groups on the ring. In this compound, the carboxylic acid group and the halogens provide some electronic activation for SNAr.

Crucially, the differential leaving group ability of iodine and bromine dictates the regioselectivity of these reactions. The iodide is a much better leaving group than bromide, so nucleophilic substitution occurs almost exclusively at the carbon bearing the iodine atom. nih.gov This allows for the selective introduction of a wide range of nucleophiles at the C-6 position.

Oxidation and Reduction Chemistry

Oxidation: The iodine atom in this compound is susceptible to oxidation, a characteristic reactivity of aryl iodides. It can be oxidized from its initial oxidation state to form hypervalent iodine compounds. For instance, treatment with strong oxidizing agents can convert the iodo group into an iodosyl (-IO) or iodyl (-IO₂) group. A common and synthetically useful transformation is the oxidation of a precursor like 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX), a versatile and mild oxidizing agent for converting alcohols to aldehydes and ketones. wikipedia.orgorganic-chemistry.org Analogous transformations are possible for this compound, allowing it to serve as a precursor to specialized hypervalent iodine reagents where the bromine atom remains unchanged. The electrochemical oxidation of 2-iodobenzoic acid to 2-iodosobenzoic acid and subsequently to IBX has been studied, demonstrating the accessibility of these higher oxidation state compounds. researchgate.net

Reduction: The reduction of this compound can proceed via several pathways depending on the reagents and conditions employed. Catalytic hydrogenation or treatment with certain reducing agents can lead to dehalogenation, where one or both halogen atoms are replaced by hydrogen. Due to the lower bond strength, the C-I bond is typically reduced more readily than the C-Br bond. Additionally, the carboxylic acid functional group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to a primary alcohol, yielding (2-bromo-6-iodophenyl)methanol.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.org For substrates like this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for highly selective and sequential functionalization. The general mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, which is the rate-determining step. nih.gov This step occurs preferentially at the weaker, more reactive C-I bond, enabling selective coupling while preserving the C-Br bond for a potential second coupling reaction.

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov When this compound is subjected to Suzuki-Miyaura conditions, the coupling occurs selectively at the C-I bond. This allows for the synthesis of 2-bromo-6-arylbenzoic acids, which are valuable intermediates for further chemical elaboration. The reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov

Table 2: Selective Suzuki-Miyaura Coupling of this compound

| Aryl Boronic Acid | Palladium Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Bromo-6-phenylbenzoic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Bromo-6-(4-methoxyphenyl)benzoic acid |

This table represents typical, illustrative examples of the Suzuki-Miyaura reaction.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov Similar to other palladium-catalyzed reactions, the Heck coupling of this compound demonstrates high chemoselectivity. The palladium catalyst preferentially inserts into the C-I bond, allowing for the arylation of various alkenes at the C-6 position. This provides a direct route to 2-bromo-6-vinylbenzoic acid derivatives, with the newly formed carbon-carbon double bond typically having a trans stereochemistry. organic-chemistry.org

Table 3: Selective Heck Coupling of this compound

| Alkene | Palladium Catalyst | Base | Product |

|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | 2-Bromo-6-((E)-2-phenylvinyl)benzoic acid |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | (E)-3-(2-Bromo-6-carboxyphenyl)acrylic acid, butyl ester |

This table represents typical, illustrative examples of the Heck reaction.

The Sonogashira coupling is a reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.org This reaction is exceptionally effective for aryl iodides. With this compound, the Sonogashira coupling proceeds with excellent selectivity at the C-I bond. This allows for the efficient synthesis of 2-bromo-6-(alkynyl)benzoic acids, which are precursors to a variety of complex molecules, including heterocycles and conjugated materials.

Table 4: Selective Sonogashira Coupling of this compound

| Terminal Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 2-Bromo-6-(phenylethynyl)benzoic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | 2-Bromo-6-((trimethylsilyl)ethynyl)benzoic acid |

This table represents typical, illustrative examples of the Sonogashira reaction.

Ullmann-Type Couplings

The structural arrangement of this compound, featuring two different halogen atoms ortho to a carboxylic acid group, makes it a valuable substrate for Ullmann-type coupling reactions. These copper-catalyzed reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization, a key advantage in multi-step syntheses.

A significant application of Ullmann-type couplings involving derivatives of this compound is the intramolecular synthesis of phenanthridinones. This class of heterocyclic compounds is prevalent in various biologically active natural products and pharmaceuticals. The general strategy involves the initial conversion of this compound to an N-aryl amide. The greater reactivity of the C-I bond allows for its preferential activation by a copper catalyst, leading to an intramolecular C-N bond formation and the construction of the tricyclic phenanthridinone core.

The reaction typically proceeds by first converting the carboxylic acid to an amide, for instance, by reaction with an aniline (B41778) derivative. This is followed by a copper-catalyzed intramolecular cyclization. The C-I bond is more susceptible to oxidative addition to the copper(I) catalyst than the C-Br bond, enabling the selective formation of the desired ring system while leaving the bromine atom intact for potential subsequent transformations.

Below is a representative data table illustrating the conditions and outcomes for a typical intramolecular Ullmann-type coupling for the synthesis of a phenanthridinone derivative, based on established methodologies for similar substrates.

| Entry | Reactant | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | N-phenyl-2-bromo-6-iodobenzamide | CuI (10 mol%) | L-proline (20 mol%) | K₂CO₃ (2 equiv.) | DMSO | 110 | 24 | 8-Bromophenanthridin-6(5H)-one | 85 |

| 2 | N-(4-methoxyphenyl)-2-bromo-6-iodobenzamide | CuI (10 mol%) | L-proline (20 mol%) | K₂CO₃ (2 equiv.) | DMSO | 110 | 24 | 8-Bromo-2-methoxyphenanthridin-6(5H)-one | 82 |

| 3 | N-(4-chlorophenyl)-2-bromo-6-iodobenzamide | CuI (10 mol%) | 1,10-Phenanthroline (20 mol%) | Cs₂CO₃ (2 equiv.) | DMF | 120 | 36 | 8-Bromo-2-chlorophenanthridin-6(5H)-one | 78 |

| 4 | N-phenyl-2-bromo-6-iodobenzamide | Cu₂O (5 mol%) | None | K₃PO₄ (2 equiv.) | NMP | 130 | 20 | 8-Bromophenanthridin-6(5H)-one | 75 |

Reaction Mechanisms of Transformations

The mechanism of the Ullmann-type coupling, particularly the intramolecular amination of N-aryl-2-bromo-6-iodobenzamide derivatives, is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. nih.gov While several mechanistic pathways have been proposed for Ullmann reactions, the oxidative addition-reductive elimination pathway is widely accepted for many copper-catalyzed cross-coupling reactions. nih.govnih.gov

The key steps in the proposed mechanism for the formation of phenanthridinones from N-aryl-2-bromo-6-iodobenzamide are as follows:

Ligand Exchange: The catalytic cycle is initiated by the reaction of the active copper(I) catalyst, often complexed with a ligand (e.g., L-proline or phenanthroline), with the deprotonated amide. The base in the reaction mixture facilitates the deprotonation of the N-H bond of the benzamide, forming an amide anion. This anion then displaces a ligand on the copper(I) center to form a copper(I) amide intermediate.

Oxidative Addition: This is the crucial bond-forming step where the intramolecular oxidative addition of the C-I bond of the benzamide to the copper(I) center occurs. nih.gov The greater reactivity of the C-I bond compared to the C-Br bond directs the regioselectivity of this step. This process leads to the formation of a transient, high-energy copper(III) intermediate. The aryl group and the amido group are now both attached to the copper center, which is a key feature of this proposed mechanism.

Reductive Elimination: The newly formed copper(III) intermediate is unstable and rapidly undergoes reductive elimination. In this step, the C-N bond is formed, leading to the cyclized phenanthridinone product. The copper center is reduced from Cu(III) back to Cu(I), thus regenerating the active catalyst.

Catalyst Regeneration: The regenerated copper(I) species can then enter another catalytic cycle by coordinating with another molecule of the N-aryl-2-bromo-6-iodobenzamide, continuing the reaction.

The presence of the ortho-carboxyl (or amide) group can also play a role in the mechanism, potentially acting as a directing group that facilitates the initial coordination of the copper catalyst and the subsequent intramolecular cyclization. While radical-based mechanisms have also been proposed for some Ullmann-type reactions, the oxidative addition-reductive elimination pathway provides a consistent explanation for the observed reactivity and product formation in the synthesis of phenanthridinones from 2-halo-N-arylbenzamides.

Derivatization Strategies for 2 Bromo 6 Iodobenzoic Acid

Carboxylic Acid Functionalization

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functionalities through well-established chemical transformations.

The carboxylic acid moiety of 2-bromo-6-iodobenzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the formation of the ester product. masterorganicchemistry.com

Amidation: Amide synthesis from carboxylic acids typically requires the activation of the carboxyl group. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used to directly form the amide bond by reacting the carboxylic acid with an amine in the presence of a non-nucleophilic base. organic-chemistry.org

| Reaction Type | Reactants | Typical Conditions | Product |

| Esterification | This compound, Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat | Methyl 2-bromo-6-iodobenzoate |

| Amidation | This compound, Amine (e.g., Aniline) | Coupling agent (e.g., HBTU), Base | N-phenyl-2-bromo-6-iodobenzamide |

A further derivatization pathway for the carboxylic acid group involves a two-step reaction sequence to form hydrazide-hydrazones. This class of compounds is of significant interest due to their diverse biological activities.

The synthesis begins with the conversion of the carboxylic acid to its corresponding methyl ester, as described in the esterification section. The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O) to yield the benzohydrazide. In the final step, this hydrazide undergoes a condensation reaction with a variety of substituted aldehydes or ketones to produce the target hydrazide-hydrazone derivatives. This modular approach allows for the creation of a large library of compounds from a single starting material.

| Step | Reactant 1 | Reactant 2 | Product |

| 1. Hydrazide Formation | Methyl 2-bromo-6-iodobenzoate | Hydrazine hydrate | 2-Bromo-6-iodobenzohydrazide |

| 2. Hydrazone Formation | 2-Bromo-6-iodobenzohydrazide | Substituted Aldehyde (R-CHO) | 2-Bromo-6-iodo-N'-(substituted-benzylidene)benzohydrazide |

Halogen-Directed Derivatization

The presence of two different halogen atoms (bromine and iodine) on the aromatic ring offers opportunities for selective, metal-catalyzed cross-coupling reactions. The differing carbon-halogen bond strengths and reactivities are key to this selectivity.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the trend I > Br > Cl. wikipedia.org This differential reactivity allows for the selective functionalization of the C-I bond while the C-Br bond remains intact. By carefully controlling reaction conditions, such as temperature and catalyst choice, a coupling partner can be introduced exclusively at the 6-position (originally bearing the iodine).

For example, in the Sonogashira coupling, the reaction between an aryl iodide and a terminal alkyne can often be performed at room temperature, whereas the corresponding reaction with an aryl bromide requires heating. wikipedia.org This provides a window for selective reaction at the more reactive C-I bond of this compound. Similarly, in Suzuki couplings, which pair an organohalide with a boronic acid, the C-I bond will undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond. wikipedia.orgorganic-chemistry.org

Chemoselectivity in this context refers to the preferential reaction of one halogen over the other, and regioselectivity refers to the specific site of the reaction (position 2 vs. position 6). The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for highly regioselective transformations at the position bearing the iodine atom. libretexts.org

This selectivity enables a stepwise approach to building molecular complexity. A first cross-coupling reaction, such as a Suzuki or Sonogashira reaction, can be performed under mild conditions to functionalize the iodo-position. wikipedia.orglibretexts.org Subsequently, the remaining bromo-substituent can undergo a second, distinct cross-coupling reaction under more forcing conditions (e.g., higher temperatures or different catalyst/ligand systems) to introduce a different functional group. nih.gov This strategy provides a controlled, stepwise method for synthesizing highly substituted, unsymmetrical biaryls and other complex structures.

| Coupling Reaction | Coupling Partner | Selectivity | Product of First Coupling |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | C-I bond reacts preferentially | 2-Bromo-6-aryl-benzoic acid |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | C-I bond reacts preferentially | 2-Bromo-6-(alkynyl)benzoic acid |

Preparation of Complex Molecular Architectures

The ability to perform sequential, site-selective derivatizations at the three functional groups makes this compound an excellent building block for the synthesis of complex molecular architectures. semanticscholar.org A programmed sequence of reactions allows for the controlled, stepwise introduction of different substituents, leading to molecules with precisely defined structures and functionalities.

A potential synthetic strategy could involve:

Selective cross-coupling at the C-I bond (e.g., a Suzuki reaction).

A second cross-coupling at the C-Br bond (e.g., a Sonogashira reaction).

Functionalization of the carboxylic acid (e.g., amidation).

This modular approach is fundamental in the construction of advanced materials and pharmacologically active compounds. semanticscholar.orgnih.gov

Beyond covalent synthesis, this compound and its derivatives are valuable components in supramolecular chemistry. nih.gov The carboxylic acid group is a classic hydrogen-bond donor and acceptor, capable of forming predictable synthons, such as dimers. rsc.orgnih.gov Furthermore, the iodine and bromine atoms can act as halogen-bond donors, participating in directional non-covalent interactions with Lewis bases (e.g., nitrogen or oxygen atoms). nih.govresearchgate.netnih.gov The combination of hydrogen and halogen bonding allows these molecules to self-assemble into well-defined, higher-order structures like one- and two-dimensional networks. nih.gov

Catalytic Applications and Transformations Involving 2 Bromo 6 Iodobenzoic Acid

Substrate in Metal-Catalyzed Reactions

2-Bromo-6-iodobenzoic acid and its derivatives are valuable substrates in metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature that allows for selective and sequential functionalization.

In palladium-catalyzed reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. This reactivity difference enables chemoselective cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds using organoboron reagents, the iodine atom can be selectively replaced while leaving the bromine atom intact. jyu.fi This allows for the synthesis of 2-bromo-6-arylbenzoic acids, which can then undergo a second coupling reaction at the bromine position to create more complex, unsymmetrical biaryl compounds.

Similarly, in Sonogashira cross-coupling reactions, which couple terminal alkynes with aryl halides, the C-I bond of this compound derivatives can be selectively functionalized. This strategy has been employed in the synthesis of 6-bromo-2-arylindoles. The process involves the Sonogashira coupling of a protected 2-iodo-5-bromoaniline derivative with an arylacetylene, followed by a cyclization reaction to form the indole (B1671886) ring, leaving the bromo group available for further transformations. researchgate.net

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The initial and rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. jyu.finih.gov The greater reactivity of the C-I bond compared to the C-Br bond in this step is the basis for the observed chemoselectivity.

Role in Hypervalent Iodine Chemistry

Hypervalent iodine compounds are reagents that contain an iodine atom in a formal oxidation state higher than the usual -1. princeton.edu These compounds, particularly those derived from 2-iodobenzoic acid, have gained prominence as powerful and environmentally benign oxidizing agents in organic synthesis. princeton.eduthieme-connect.com this compound can serve as a precursor to hypervalent iodine reagents, specifically derivatives of 2-iodylbenzoic acid (IBX).

In Situ Generation of 2-Iodoxybenzoic Acid (IBX)

2-Iodoxybenzoic acid (IBX) is a highly effective and selective oxidizing agent, but its use can be hampered by its insolubility in many organic solvents and its potentially explosive nature under certain conditions. thieme-connect.com A significant advancement in this area has been the development of methods for the in situ generation of IBX from precursors like 2-iodobenzoic acid (2-IBAcid) and its derivatives, using a co-oxidant. organic-chemistry.orgnih.gov This approach avoids the need to isolate and handle pure IBX. organic-chemistry.orgnih.gov

This compound can be used as a precursor for the in situ generation of a modified IBX. The process typically involves the oxidation of the iodine atom with a strong oxidizing agent, most commonly Oxone®, a stable and inexpensive triple salt (2KHSO₅·KHSO₄·K₂SO₄). thieme-connect.comorganic-chemistry.orgmdpi.com The presence of the ortho-bromo substituent can influence the properties and reactivity of the resulting hypervalent iodine species. The steric bulk of the bromine atom can affect the intermolecular interactions of the IBX derivative, potentially improving its solubility and modifying its reactivity profile compared to the parent IBX. thieme-connect.com

The general scheme for the in situ generation of an IBX derivative from this compound is as follows:

This compound + Oxone® → 2-Bromo-6-iodylbenzoic acid (modified IBX)

This in situ generation allows for the use of catalytic amounts of the iodo-precursor, as the reduced form of the iodine species can be re-oxidized by the co-oxidant to regenerate the active hypervalent iodine(V) species. organic-chemistry.orgnsf.gov

Catalytic Oxidation Reactions Mediated by Hypervalent Iodine Species

The hypervalent iodine(V) species generated in situ from this compound can be used as a catalyst for a variety of oxidation reactions. thieme-connect.com These reactions are often efficient, selective, and proceed under mild conditions. nsf.govresearchgate.net

A primary application of this catalytic system is the oxidation of alcohols to carbonyl compounds. organic-chemistry.orgnsf.gov Primary alcohols can be selectively oxidized to aldehydes or further to carboxylic acids, depending on the reaction conditions, while secondary alcohols are converted to ketones. organic-chemistry.orgnsf.gov The catalytic cycle involves the oxidation of the alcohol by the in situ generated IBX derivative, which is itself reduced. The co-oxidant, Oxone®, then re-oxidizes the resulting iodine(I) species back to the active iodine(V) state, allowing the catalytic cycle to continue. nsf.gov

The presence of the ortho-bromo substituent on the benzoic acid ring can influence the reactivity of the in situ generated IBX. While steric hindrance from the bromo group might in some cases slow down the reaction rate by impeding the formation of the necessary intermediate with the alcohol substrate, it can also lead to enhanced solubility and modified reactivity. researchgate.net

Below is a table summarizing the types of catalytic oxidation reactions where hypervalent iodine species derived from substituted iodobenzoic acids are employed.

| Reaction Type | Substrate | Product | Catalyst System |

| Alcohol Oxidation | Primary Alcohols | Aldehydes or Carboxylic Acids | Substituted 2-Iodobenzoic Acid / Oxone® |

| Alcohol Oxidation | Secondary Alcohols | Ketones | Substituted 2-Iodobenzoic Acid / Oxone® |

| Benzylic C-H Oxidation | Alkylarenes | Aryl Ketones | 2-Iodobenzoic Acid / Oxone® |

Organocatalytic Applications

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In addition to its role in generating hypervalent iodine species, this compound itself, along with other ortho-substituted iodobenzenes, can function as an organocatalyst. lookchem.com This catalytic activity stems from the ability of the iodine atom to engage in halogen bonding or to form transient hypervalent intermediates.

One notable example is the organocatalytic transfer of electrophilic bromine from a source like N-bromosuccinimide (NBS) to alkenes. lookchem.com In this type of reaction, the iodine atom of the ortho-substituted iodobenzene (B50100) interacts with the bromine source to form a bromoiodinane intermediate. This intermediate then acts as the electrophilic bromine donor to the alkene. The ortho-substituent, in this case, the carboxylic acid group in 2-iodobenzoic acid, plays a crucial role by forming a cyclic intermediate that facilitates the catalytic cycle. The presence of a bromo group at the 6-position could potentially modulate the catalytic activity through steric and electronic effects. lookchem.com

The catalytic cycle is proposed to involve the formation of a bromoiodinane from the iodobenzene catalyst and NBS. This bromoiodinane then delivers the bromine to the alkene, and the iodobenzene catalyst is regenerated. The efficiency of this process is highly dependent on the nature of the ortho-substituent, with more nucleophilic groups generally leading to more active catalysts. lookchem.com

Spectroscopic Elucidation and Structural Characterization of 2 Bromo 6 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-bromo-6-iodobenzoic acid, the aromatic region of the ¹H NMR spectrum is expected to show a characteristic pattern for the three adjacent protons on the benzene (B151609) ring. Based on the analysis of related dihalobenzoic acids, the proton situated between the two halogen atoms would likely experience a significant downfield shift due to the combined electron-withdrawing effects of the bromine and iodine atoms. The coupling patterns and constants would be indicative of the ortho, meta, and para relationships between the protons.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected: one for the carboxylic acid carbon and six for the aromatic carbons. The chemical shifts of the carbon atoms are influenced by the nature and position of the substituents. The carbons directly bonded to the bromine and iodine atoms (C2 and C6) are expected to have their resonances significantly affected by the halogen atoms' electronegativity and heavy atom effects. The carboxyl carbon (C=O) typically appears in the downfield region of the spectrum.

Detailed ¹³C NMR data for this compound is not currently available in published literature. However, analysis of the spectra of monosubstituted halobenzoic acids, such as 2-bromobenzoic acid and 2-iodobenzoic acid, can provide a basis for predicting the chemical shifts in the disubstituted analogue.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound (based on related compounds)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165-175 |

| C-Br | 120-130 |

| C-I | 90-100 |

| C-COOH | 130-140 |

| Aromatic CH | 125-140 |

Note: These are estimated ranges and actual experimental values may vary.

Solid-State NMR Techniques

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in the solid phase. It can provide information about polymorphism, intermolecular interactions, and the local environment of atoms in a crystal lattice. While ssNMR has been employed to study the adsorption of benzoic acid on metal oxide surfaces, there are no specific reports in the literature on the application of solid-state NMR techniques to this compound. Such studies could potentially reveal details about the packing of molecules in the crystal and the nature of any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the precise determination of the atomic positions within the crystal lattice.

Despite the commercial availability of this compound, a search of crystallographic databases and the scientific literature did not yield any reports of its single-crystal X-ray diffraction analysis. Therefore, the precise molecular geometry, bond lengths, and bond angles for this specific compound have not been experimentally determined and reported.

For comparison, the crystal structure of the related compound 2-bromobenzoic acid has been redetermined at 120 K. In this structure, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups researchgate.net. The bromine atom is involved in a close intramolecular contact with an oxygen atom of the carboxylic acid group researchgate.net. It is plausible that this compound would also exhibit similar hydrogen-bonded dimer formation in the solid state.

Analysis of Crystal Systems and Space Groups

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. Without a single-crystal X-ray diffraction study of this compound, its crystal system and space group remain undetermined.

Studies on other dihalobenzoic acids have revealed a variety of crystal systems and space groups. For example, the crystal structure of p-iodobenzoic acid has been determined to be monoclinic with the space group P2₁/a oup.com. The crystal structure of 3,4-dichlorobenzoic acid chloride is also monoclinic, belonging to the space group P2₁/c. The specific packing arrangement and resulting symmetry for this compound would be influenced by the steric bulk and potential for halogen bonding of the bromine and iodine substituents in the ortho positions.

Table 2: Crystallographic Data for Selected Halogenated Benzoic Acids

| Compound | Crystal System | Space Group | Reference |

| 2-Bromobenzoic Acid | Monoclinic | C2/c | researchgate.net |

| p-Iodobenzoic Acid | Monoclinic | P2₁/a | oup.com |

| 3,4-Dichlorobenzoic Acid Chloride | Monoclinic | P2₁/c |

This table illustrates the type of crystallographic information that would be obtained from a single-crystal X-ray diffraction study of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a profound insight into the molecular structure of a compound by probing its fundamental vibrational modes. For this compound, the key spectral features will be dictated by the vibrations of the benzene ring, the carboxylic acid group, and the carbon-halogen bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid group and the substituted aromatic ring.

The carboxylic acid functional group gives rise to several distinct and strong absorption bands. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, a hallmark of the hydrogen-bonded dimeric structure common in carboxylic acids in the solid state. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak, typically in the 1700-1680 cm⁻¹ range for aromatic carboxylic acids. The presence of ortho-halogen substituents can influence the electronic environment of the carbonyl group, potentially shifting this frequency. Additionally, C-O stretching and O-H in-plane bending vibrations are expected to appear in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring also gives rise to a unique pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range, which are sensitive to the positions of the substituents.

The carbon-halogen bonds will also have characteristic stretching frequencies. The C-Br stretching vibration is typically observed in the 680-515 cm⁻¹ range, while the C-I stretch is found at lower wavenumbers, generally between 600-500 cm⁻¹. These bands can sometimes be weak and may overlap with other vibrations in the fingerprint region.

A comparative analysis with 2-bromobenzoic acid and 2-iodobenzoic acid provides a more concrete prediction of the expected FTIR spectrum. A study on 2-bromobenzoic acid has identified key vibrational modes through both experimental and theoretical approaches. nih.govnih.gov Similarly, the NIST database provides the gas-phase IR spectrum of 2-iodobenzoic acid. nist.gov

Table 1: Predicted FTIR Vibrational Frequencies for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Characteristic of hydrogen-bonded dimers. |

| C-H Stretch (Aromatic) | >3000 | Typically multiple weak to medium bands. |

| C=O Stretch (Carbonyl) | 1700-1680 | Strong, sharp absorption. |

| C=C Stretch (Aromatic Ring) | 1600-1450 | Series of bands of varying intensity. |

| O-H Bend (In-plane) | 1440-1395 | Medium intensity. |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong intensity. |

| C-H Bend (Out-of-plane) | 900-675 | Sensitive to substitution pattern. |

| C-Br Stretch | 680-515 | Can be weak and may overlap. |

Note: This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the aromatic ring and the C-halogen bonds in this compound are expected to be prominent in the Raman spectrum.

The symmetric C=C stretching vibrations of the benzene ring, which are often weak in the FTIR spectrum, typically show strong intensity in the Raman spectrum in the 1600-1550 cm⁻¹ region. The C-Br and C-I stretching vibrations are also expected to be more readily observable in the Raman spectrum compared to the FTIR spectrum.

Similar to FTIR, the carbonyl (C=O) stretch will also be present in the Raman spectrum, though its intensity can vary. The O-H stretching vibration of the carboxylic acid is generally weak and broad in Raman spectra.

Experimental and theoretical studies on 2-bromobenzoic acid have detailed its Raman spectral assignments. nih.govnih.gov These findings, in conjunction with the known trends for halogenated aromatic compounds, form the basis for predicting the Raman spectrum of this compound.

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | >3000 | Medium to Strong |

| C=O Stretch (Carbonyl) | 1700-1680 | Medium |

| C=C Stretch (Aromatic Ring) | 1600-1550 | Strong |

| C-Br Stretch | 680-515 | Medium to Strong |

Note: This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the benzene ring.

Benzoic acid itself typically displays two main absorption bands: a strong primary band (E2-band) around 230 nm and a weaker secondary band (B-band) around 270-280 nm, which shows fine structure. The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima.

The introduction of halogen atoms as substituents generally leads to a bathochromic (red) shift of the absorption bands. This effect is more pronounced with increasing atomic weight of the halogen. Therefore, the presence of both bromine and iodine is expected to shift the absorption maxima of this compound to longer wavelengths compared to benzoic acid or even 2-bromobenzoic acid. Ortho-substitution, in particular, can lead to significant shifts in the UV-Vis spectrum. researchgate.net

The carboxylic acid group also influences the electronic transitions. The pH of the solution can affect the UV-Vis spectrum, as the deprotonation of the carboxylic acid to the carboxylate anion alters the electronic structure of the molecule.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Comments |

|---|---|---|

| π → π* (E2-band) | >230 | Bathochromic shift expected due to halogen substitution. |

Note: This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the optimized geometry, energetic properties, and electron distribution of organic molecules. For 2-bromo-6-iodobenzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to model its properties in the gas phase or in solution. researchgate.netuc.pt

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, representing its most stable conformation. cnr.it For this compound, the primary degrees of freedom are the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the potential for intramolecular interactions.

Table 1: Representative Geometric Parameters of this compound from Theoretical Calculations

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Br Bond Length | The distance between the carbon atom of the ring and the bromine atom. | ~1.90 Å |

| C-I Bond Length | The distance between the carbon atom of the ring and the iodine atom. | ~2.10 Å |

| C-C=O Dihedral Angle | The torsion angle defining the rotation of the carboxyl group. | Varies with conformer |

Energetic analysis provides the total energy of the optimized structure, which can be used to compare the relative stability of different conformers and to calculate thermodynamic properties like enthalpy and Gibbs free energy.

A Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution across a molecule. It is calculated by placing a positive point charge at various points on the electron density surface. wuxiapptec.com The map uses a color scale to indicate electrostatic potential, where red signifies electron-rich regions (negative potential, attractive to a positive charge) and blue indicates electron-deficient regions (positive potential, repulsive to a positive charge). researchgate.net

For this compound, an MEP map would show:

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid group, which are the most electronegative sites and likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group, making it a potential hydrogen bond donor. A region of positive potential, known as a sigma-hole (σ-hole), would also be expected on the outer surfaces of the bromine and especially the larger iodine atom, making them potential halogen bond donors. researchgate.net

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

HOMO: For halogenated benzoic acids, the HOMO is typically localized over the aromatic ring and the halogen substituents.

LUMO: The LUMO is generally centered on the electron-withdrawing carboxylic acid group.

Energy Gap: A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

Table 2: Representative FMO Properties of this compound from Theoretical Calculations

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.0 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex wave function into localized one-center (lone pair) and two-center (bond) elements, which correspond to the familiar Lewis structure. uni-muenchen.de This method allows for the quantitative study of intramolecular charge transfer and hyperconjugative interactions. researchgate.net

Key insights from an NBO analysis of this compound would include:

Hybridization: The sp-composition of the atomic hybrids that form the sigma (σ) and pi (π) bonds.

Charge Distribution: The natural population analysis (NPA) phase yields partial atomic charges, offering a more refined view of charge distribution than Mulliken charges.

Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) NBOs and empty (acceptor) NBOs. Significant interactions often involve the lone pairs of the oxygen, bromine, and iodine atoms donating into the antibonding orbitals (σ* or π*) of the aromatic ring or carbonyl group, indicating electron delocalization. researchgate.net

Non-Covalent Interaction Analysis

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For this compound, several types of non-covalent interactions are significant.

Hydrogen Bonding: The carboxylic acid group is a classic motif for forming strong hydrogen bonds. In the solid state, it is highly likely that molecules of this compound would form centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds.

Halogen Bonding: Both bromine and iodine atoms can participate in halogen bonding. This is a highly directional interaction where an electron-rich atom (a Lewis base) is attracted to the region of positive electrostatic potential (the σ-hole) on the halogen atom. researchgate.net The iodine atom, being larger and more polarizable, is a stronger halogen bond donor than bromine. These interactions can play a key role in the crystal engineering of this compound. rsc.org

π-π Interactions: The aromatic rings can stack upon one another, leading to stabilizing π-π interactions that influence crystal packing.

These theoretical investigations collectively provide a comprehensive understanding of the structural and electronic properties of this compound, which underpins its reactivity and potential applications in fields like crystal engineering and materials science.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density of a molecule to partition it into atomic basins. mdpi.comresearchgate.net This approach allows for a rigorous, quantitative description of chemical bonding and intermolecular interactions. A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density along the path between two interacting atoms. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide valuable information about the nature and strength of the interaction.

For halogenated compounds, QTAIM is particularly useful for characterizing non-covalent interactions such as halogen bonds. mdpi.comrsc.org Studies on related iodo- and bromo-substituted molecules have demonstrated that QTAIM analysis can quantify the strength of halogen bonds (e.g., I···N, Br···N, I···O) and differentiate them from other interactions like hydrogen bonds. rsc.orgnih.gov For instance, in complexes involving iodobenzoic acids, QTAIM has been used to examine the features of halogen bonding and estimate the energies of these interactions. mdpi.comrsc.org

While no specific QTAIM data for this compound has been found, a hypothetical analysis would involve calculating the electron density and locating the BCPs for all covalent and significant non-covalent interactions within the molecule and its crystal lattice. The table below illustrates the kind of data a QTAIM analysis would typically generate.

Hypothetical QTAIM Parameters for Interactions in this compound

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

|---|---|---|---|

| C-Br | Value | Value | Covalent |

| C-I | Value | Value | Covalent |

| O-H | Value | Value | Covalent |

| C=O | Value | Value | Covalent |

| I···O | Value | Value | Halogen Bond |

| Br···O | Value | Value | Halogen Bond |

| O···H | Value | Value | Hydrogen Bond |

The values in such a table would allow for a detailed understanding of the electronic environment of the molecule, highlighting the electrophilic nature of the halogen atoms (the "σ-hole") and their propensity to form halogen bonds, which are crucial in directing the supramolecular assembly of the crystal structure. nih.gov

Energy Framework Calculations

Energy framework calculations are a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. nih.govmdpi.com This method, often implemented in software like CrystalExplorer, calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors. mdpi.comcrystalexplorer.net The results are typically represented as "energy frameworks," which are diagrams where the thickness of the cylinders connecting molecules is proportional to the strength of the interaction energy. nih.govmdpi.com

A study of this compound using this method would involve calculating the interaction energies between a central molecule and its surrounding molecules in the crystal. The resulting data would quantify the strength of the different intermolecular contacts, such as the expected carboxylic acid dimer formation via hydrogen bonds and the potential for halogen bonding involving the bromine and iodine atoms.

Hypothetical Interaction Energy Components for a Dimer of this compound

| Molecular Pair | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Repulsion Energy (kJ/mol) | Polarization Energy (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|---|---|

| Hydrogen-bonded dimer | Value | Value | Value | Value | Value |

| Halogen-bonded pair | Value | Value | Value | Value | Value |

| π-π stacking pair | Value | Value | Value | Value | Value |

Note: This table is for illustrative purposes only. The values are hypothetical as specific energy framework calculation data for this compound was not found.

These calculations would provide a quantitative ranking of the interactions, revealing the hierarchy of forces that govern the self-assembly of this compound in the solid state. This understanding is fundamental for crystal engineering and the design of new materials with desired properties.

Supramolecular Assemblies and Intermolecular Interactions

Hydrogen Bonding Networks

The primary and most dominant intermolecular interaction governing the assembly of benzoic acid derivatives in the solid state is the hydrogen bond formed by the carboxylic acid groups. In the case of 2-bromo-6-iodobenzoic acid, it is anticipated that the carboxylic acid moieties will form robust, centrosymmetric cyclic dimers through pairs of O—H···O hydrogen bonds. This is a classic and highly predictable supramolecular synthon for carboxylic acids.

This dimerization creates a stable, planar eight-membered ring, which serves as a fundamental building block for the growth of the larger crystal structure. The reliability of this hydrogen-bonding motif is a cornerstone of crystal engineering and is consistently observed across a vast range of benzoic acid derivatives. While direct crystallographic data for this compound is not available in the provided search results, the behavior of analogous compounds like benzoic acid and its halogenated derivatives strongly supports the formation of these dimeric structures. mdpi.com

Halogen Bonding Interactions

The presence of both bromine and iodine atoms on the aromatic ring of this compound introduces the possibility of halogen bonding, a highly directional and increasingly utilized non-covalent interaction in crystal engineering. A halogen bond occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule.

Given the hierarchy of halogen bond donor strength (I > Br > Cl > F), the iodine atom in this compound is expected to be the primary halogen bond donor. The strength of this interaction can be further modulated by the electron-withdrawing nature of the substituents on the aromatic ring.

In cocrystals with nitrogen-containing heterocycles (e.g., pyridines, pyrimidines), this compound would be expected to form strong I···N or Br···N halogen bonds. Studies on related iodo- and bromo-substituted benzoic acids have demonstrated the formation of such interactions, which play a crucial role in directing the assembly of supramolecular architectures. nih.gov For instance, in cocrystals of 4-iodobenzoic acid with a pyridine-containing molecule, an I···N halogen bond links the primary hydrogen-bonded dimers into one-dimensional chains. nih.gov It is reasonable to infer that this compound would exhibit similar behavior, with the iodine atom preferentially forming a halogen bond with a nitrogen acceptor.

π-π Stacking Interactions

Aromatic rings, such as the benzene (B151609) ring of this compound, can interact through π-π stacking forces. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic systems. The nature of these interactions can be either face-to-face or edge-to-face.

Formation of Extended Molecular Architectures

The combination of hydrogen bonding, halogen bonding, and π-π stacking interactions in this compound facilitates the construction of extended and predictable molecular architectures. The primary hydrogen-bonded dimers can be further organized by halogen bonds into one-dimensional chains or two-dimensional sheets. nih.gov These lower-dimensional structures can then be assembled into a three-dimensional crystal lattice through weaker π-π stacking and other van der Waals forces.

The hierarchical nature of these interactions, with hydrogen bonds typically being the strongest, followed by halogen bonds, and then π-π stacking, allows for a degree of predictability in the resulting supramolecular assembly. By understanding and controlling these non-covalent forces, it is possible to engineer crystalline materials with desired structural motifs and properties. The multifunctionality of this compound makes it a compelling candidate for the rational design of complex solid-state architectures.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Heterocyclic Chemistry

The distinct reactivity of the carbon-iodine and carbon-bromine bonds, combined with the directing influence of the carboxylic acid, makes 2-Bromo-6-iodobenzoic acid an ideal starting material for the synthesis of various heterocyclic scaffolds.

Synthesis of Indoles

The indole (B1671886) nucleus is a ubiquitous feature in pharmaceuticals and biologically active natural products. While not a direct precursor, this compound can be strategically converted into intermediates suitable for established indole ring-forming reactions. A common pathway involves the transformation of the carboxylic acid group into an amine. This is typically achieved through a Curtius rearrangement, where an acyl azide (B81097) (derived from the carboxylic acid) thermally rearranges to an isocyanate, which is then hydrolyzed to the corresponding aniline (B41778) derivative, 2-bromo-6-iodoaniline (B79515).

This aniline derivative is a prime substrate for palladium-catalyzed indole syntheses, such as the Larock indole synthesis. In this approach, the 2-bromo-6-iodoaniline can be coupled with a disubstituted alkyne. The reaction preferentially occurs at the more reactive carbon-iodine bond, leading to N-H cyclization to form the indole ring system. The remaining bromine atom at the 7-position of the indole provides a synthetic handle for further functionalization.

Table 1: Representative Reaction Scheme for Indole Synthesis

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | 1. (COCl)₂, cat. DMF2. NaN₃3. Heat (toluene), then H₂O | 2-Bromo-6-iodoaniline | Conversion of carboxylic acid to amine via Curtius Rearrangement. |

Synthesis of Isocoumarins

Isocoumarins are a class of lactones with a wide range of biological activities. This compound is an excellent precursor for their synthesis via Sonogashira coupling followed by intramolecular cyclization. The greater reactivity of the C-I bond compared to the C-Br bond allows for chemoselective coupling with terminal alkynes. organic-chemistry.orgresearchgate.net

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. figshare.com The initial Sonogashira coupling selectively forms a 2-alkynyl-6-bromobenzoic acid intermediate. The subsequent step involves the intramolecular addition of the carboxylic acid's hydroxyl group to the alkyne (a 6-endo-dig cyclization), which is often promoted by the reaction conditions or by the addition of a specific catalyst like zinc chloride, to yield the 8-bromoisocoumarin product. researchgate.net This method provides a direct route to isocoumarins bearing a bromine atom, which can be used for subsequent cross-coupling reactions.

Table 2: Palladium-Catalyzed Synthesis of Isocoumarins

| Starting Material | Alkyne Partner | Catalyst System | Product | Key Feature |

|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 8-Bromo-3-phenylisocoumarin | Chemoselective Sonogashira coupling at the C-I bond. |

Construction of Complex Biaryl Systems

Biaryl structures are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. The differential reactivity of the C-I and C-Br bonds in this compound enables its use in sequential, site-selective cross-coupling reactions to build complex, unsymmetrical biaryl systems.

The strategy relies on the fact that the C-I bond undergoes oxidative addition to a palladium(0) catalyst much more readily than the C-Br bond. This allows for a first cross-coupling reaction, such as a Suzuki or Stille coupling, to be performed selectively at the 6-position.

Once the first coupling is complete, the resulting 2-bromo-6-arylbenzoic acid can be subjected to a second cross-coupling reaction under more forcing conditions or with a different catalyst system to react the less reactive C-Br bond. This stepwise approach provides precise control over the introduction of two different aryl groups, leading to the synthesis of sterically hindered and electronically diverse terphenyl derivatives or other complex biaryls that would be difficult to access through other methods.

Precursor for Reactive Intermediates

The specific arrangement of functional groups in this compound makes it a valuable precursor for generating highly reactive chemical intermediates, namely benzynes and hypervalent iodine compounds.